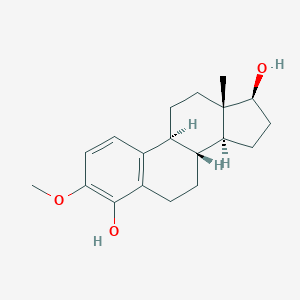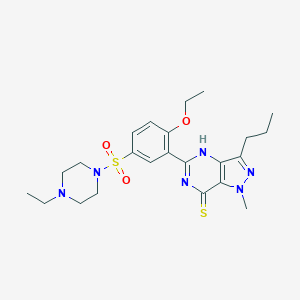
3-O-Méthyl 4-Hydroxyœstradiol
Vue d'ensemble
Description
- This compound is a derivative of estratriene, characterized by specific functional groups that contribute to its unique chemical and physical properties.
Synthesis Analysis
- Schwarz et al. (2003) described the synthesis of diasteromeric diols in a related estratriene series, highlighting methods such as hydroborating and OsO4 dihydroxylation, which are relevant to the synthesis of compounds like (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol (Schwarz et al., 2003).
Molecular Structure Analysis
- Starova et al. (2004) analyzed the molecular structure of similar compounds, using X-ray diffraction, which can be applied to understand the molecular structure of (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol (Starova et al., 2004).
Chemical Reactions and Properties
- Wölfling et al. (1999) developed chromatographic methods to monitor isomers of similar compounds, providing insights into the chemical reactions and properties of estratriene derivatives (Wölfling et al., 1999).
- Bull and Steer (1991) investigated chemoselective reactions of a related compound, which can shed light on the chemical behavior of (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol (Bull & Steer, 1991).
Physical Properties Analysis
- The physical properties of this compound can be inferred from studies like those by Wilmouth et al. (1998), which focused on the synthesis and physical properties of similar estratriene derivatives (Wilmouth et al., 1998).
Chemical Properties Analysis
- Research by Blackburn et al. (1986) on the synthesis of isomeric compounds provides a basis for understanding the chemical properties specific to the estratriene series, applicable to (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol (Blackburn et al., 1986).
Applications De Recherche Scientifique
Recherche en protéomique
3-O-Méthyl 4-Hydroxyœstradiol: est utilisé en recherche en protéomique en raison de son rôle de dérivé de l'œstradiol. Il aide à l'étude de l'expression et de l'interaction des protéines, en particulier en relation avec l'activité œstrogénique et son influence sur les processus cellulaires .
Recherche sur le cancer du sein
Ce composé est important dans la recherche sur le cancer du sein. Des études suggèrent que les œstrogènes catéchol comme 4-Hydroxyœstradiol peuvent être cancérigènes, contribuant à la transformation des cellules épithéliales mammaires normales en cellules cancéreuses par formation d'adduits d'ADN ou production d'espèces réactives de l'oxygène .
Endocrinologie
En endocrinologie, This compound a des applications potentielles dans la compréhension du métabolisme des œstrogènes et ses implications pour divers troubles hormonaux. Il aide à explorer les voies d'action des œstrogènes et de ses dérivés métaboliques .
Chimie analytique
Le composé est utilisé en chimie analytique pour des analyses qualitatives et quantitatives, en particulier dans les tests de libération pharmaceutique et le développement de méthodes. Il sert d'étalon pour l'étalonnage dans les tests de contrôle qualité .
Carcinogenèse hormonale
Le rôle de This compound dans la carcinogenèse hormonale fait l'objet d'une enquête. Il est associé à la formation de métabolites cancérigènes des œstrogènes, qui sont impliqués dans le développement de cancers hormono-dépendants .
Développement de médicaments
Les chercheurs exploitent les propriétés uniques de ce composé dans le développement de médicaments, en particulier pour les traitements ciblant les problèmes de santé liés aux œstrogènes. C'est une molécule clé dans la synthèse de nouveaux produits pharmaceutiques .
Mécanisme D'action
Target of Action
The primary target of 3-O-Methyl 4-Hydroxy Estradiol, an estradiol derivative, is the estrogen receptor . This receptor is a nuclear receptor that is activated by the hormone estrogen . Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of messenger RNA .
Mode of Action
3-O-Methyl 4-Hydroxy Estradiol interacts with its targets by binding to the estrogen receptor, which then enters the nucleus of the target cell . This binding regulates gene transcription and the formation of messenger RNA . The mRNA then interacts with ribosomes to produce specific proteins that express the effect of the compound upon the target cell .
Biochemical Pathways
The compound affects the estrogenic pathways in the body. It is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione . The compound is also involved in the estrogen 4-hydroxylation pathway, which is the main metabolic pathway in the central nervous system .
Pharmacokinetics
It is known that estradiol, a related compound, has low oral bioavailability on its own and is commonly formulated with an ester side-chain .
Result of Action
3-O-Methyl 4-Hydroxy Estradiol has been found to have a strong neuroprotective effect against oxidative neurotoxicity . It is even stronger than 17β-estradiol in this regard . This neuroprotection involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 .
Action Environment
The action of 3-O-Methyl 4-Hydroxy Estradiol can be influenced by various environmental factors. For instance, oxidative stress is recognized as an important etiological factor in the development of neurodegenerative diseases . Glutamate, an excitatory neurotransmitter, can cause neuronal oxidative stress when present at high concentrations . This oxidative stress can affect the action, efficacy, and stability of the compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-4,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(22-2)18(21)14(11)4-3-13(12)15(19)6-8-17(19)20/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREWTGIWXABZAC-PYEWSWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560780 | |
| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5976-66-9 | |
| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















